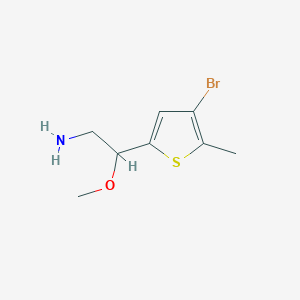

2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine

Description

2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine is a brominated thiophene derivative with a methoxyethylamine side chain. Its synthesis involves palladium-catalyzed cross-coupling reactions and organoimido hexamolybdate chemistry. Key steps include:

- Synthesis of L3: Coupling 3,5-dibromo-2-methylthiophene (L1) with {4-[(diphenylmethylidene)amino]-3,5-dimethylphenyl}boronic acid (L2) to form N-[4-(4-bromo-5-methylthiophen-2-yl)-2,6-dimethylphenyl]-1,1-diphenylmethanimine (L3) .

- Deprotection: L3 is treated with HCl to yield the HCl salt of 4-(4-bromo-5-methylthiophen-2-yl)-2,6-dimethylaniline (L4) .

- Organoimido Hexamolybdate Formation: L4 reacts with (Bu₄N)₄[Mo₈O₂₆] under microwave conditions (120°C, 90 min) to form [Mo₆O₁₈(L4)]²⁻, a molybdenum complex .

Properties

Molecular Formula |

C8H12BrNOS |

|---|---|

Molecular Weight |

250.16 g/mol |

IUPAC Name |

2-(4-bromo-5-methylthiophen-2-yl)-2-methoxyethanamine |

InChI |

InChI=1S/C8H12BrNOS/c1-5-6(9)3-8(12-5)7(4-10)11-2/h3,7H,4,10H2,1-2H3 |

InChI Key |

HCQVYUCLFBIBCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C(CN)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine typically involves multiple steps. One common approach is the bromination of 5-methylthiophene, followed by the introduction of the methoxyethanamine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the reaction of the brominated intermediate with methoxyethanamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding thiol or amine.

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Key Findings and Limitations

Biological Activity

2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine, with the CAS number 1599620-55-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine is CHBrNOS, with a molecular weight of 250.16 g/mol. The structure features a thiophene ring and a methoxy group, which may influence its biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit various pharmacological activities, including:

- Antidepressant Effects : Some derivatives of thiophene compounds have shown promise in treating depression by modulating neurotransmitter levels.

- Anti-inflammatory Activity : Thiophene-containing compounds are known for their ability to inhibit inflammatory pathways, which could be relevant in conditions like arthritis.

- Antimicrobial Properties : Studies have indicated that certain brominated thiophenes possess antimicrobial activities against various pathogens.

The biological activity of 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine may be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing serotonin and dopamine pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.

- Oxidative Stress Reduction : Similar compounds have demonstrated the ability to reduce oxidative stress in cellular models.

Study 1: Antidepressant Activity

In a study examining the antidepressant effects of thiophene derivatives, researchers found that compounds similar to 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine significantly increased serotonin levels in animal models. This suggests potential use in treating mood disorders.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of brominated thiophenes. The results showed that the compound reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Data Table

| Property | Value |

|---|---|

| CAS Number | 1599620-55-9 |

| Molecular Formula | CHBrNOS |

| Molecular Weight | 250.16 g/mol |

| Antidepressant Activity | Positive effect on serotonin levels |

| Anti-inflammatory Activity | Reduced pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-Bromo-5-methylthiophen-2-yl)-2-methoxyethan-1-amine, and how can bromination steps be optimized?

- Methodological Answer : Bromination of thiophene derivatives often requires careful control of stoichiometry and reaction conditions. For example, in analogous syntheses, bromine in glacial acetic acid with catalytic HBr under reflux (5 hours) has been used to introduce bromine selectively at the 4-position of thiophene rings . Protecting the amine group with a methoxy substituent may necessitate orthogonal protection strategies, such as using acid-labile groups to prevent side reactions during bromination. Monitoring reaction progress via TLC or HPLC is critical to avoid over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Prioritize the identification of N-H stretching (3250–3350 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹) .

- NMR : In H NMR, the methoxy group (-OCH) typically resonates at δ 3.2–3.5 ppm, while the methyl group on the thiophene ring appears as a singlet near δ 2.3–2.5 ppm. C NMR should confirm the bromine substitution via deshielding effects on the adjacent carbons .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (CHBrNOS) by matching the [M+H] peak.

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP) resolve structural ambiguities in this compound?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase determination in single-crystal X-ray diffraction (SC-XRD). SHELXL is ideal for refining anisotropic displacement parameters, especially for the bromine atom, which exhibits significant thermal motion .

- Visualization : ORTEP for Windows provides graphical representations of anisotropic ellipsoids, helping to validate the spatial arrangement of the bromo and methoxy groups. For example, the dihedral angle between the thiophene ring and the ethan-1-amine chain can be quantified to assess steric interactions .

- Validation : Cross-check refined coordinates with PLATON or Mercury to detect outliers in bond lengths/angles .

Q. What strategies address contradictory data between computational models (e.g., DFT) and experimental results (e.g., NMR/XRD)?

- Methodological Answer :

- Conformational Analysis : Compare DFT-optimized geometries (using B3LYP/6-31G**) with SC-XRD data. Discrepancies in methoxy group orientation may arise from crystal packing forces not accounted for in gas-phase calculations .

- Dynamic Effects : Use H-H NOESY NMR to detect through-space correlations between the methoxy protons and thiophene ring, resolving ambiguities in solution-state conformers vs. solid-state structures .

- Error Analysis : Quantify RMSD between experimental and calculated bond lengths; deviations >0.02 Å may indicate inadequate basis sets or solvent effects in simulations.

Q. How can reaction yields be optimized in the presence of steric hindrance from bromo and methoxy substituents?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of bulky intermediates. For cyclization steps, POCl in refluxing DCM has been effective for analogous thiophene derivatives .

- Catalysis : Employ Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups while minimizing steric clashes. Pre-coordination of the amine to Pd may require protecting group strategies .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) to suppress side reactions, as demonstrated in azacycle syntheses with similar steric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.